[3-(4-Nitropyrazol-1-yl)cyclobutyl] methanesulfonate
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Overview
Description
“[3-(4-Nitropyrazol-1-yl)cyclobutyl] methanesulfonate” is a chemical compound with the CAS Number: 2089245-90-7 . It has a molecular weight of 261.26 . It is in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is “(1s,3s)-3-(4-nitro-1H-pyrazol-1-yl)cyclobutyl methanesulfonate” and its InChI Code is "1S/C8H11N3O5S/c1-17(14,15)16-8-2-6(3-8)10-5-7(4-9-10)11(12)13/h4-6,8H,2-3H2,1H3/t6-,8+" .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at a temperature of 4°C . It has a molecular weight of 261.26 .Scientific Research Applications
Structural and Spectroscopic Analysis
- Complex Formation Studies : The study of 1:1 complexes involving nitrophenyl and sulfonyl methane derivatives, including compounds similar to 4-nitropyrazole, reveals insights into proton transfer, hydrogen bonding, and ionic structures. These findings are significant in understanding the behavior of such compounds in different solvents and conditions (Binkowska et al., 2001).
Catalysis and Synthesis
- Ionic Liquids and Catalysis : Research on novel ionic liquids like nicotinium methane sulfonate, which have dual acid and base functional groups, indicates their utility in catalyzing the synthesis of complex organic compounds. These findings are pertinent to green chemistry and sustainable synthesis methods (Tamaddon & Azadi, 2018).
Corrosion Inhibition
- Corrosion Inhibition Properties : Research into heterocyclic diazoles as corrosion inhibitors shows that compounds like 4-nitropyrazole are effective in reducing corrosion in metals, demonstrating their potential application in industrial maintenance (Babić-Samardžija et al., 2005).
Physicochemical Properties
- Study of Protic Ionic Liquids : Investigations into the physicochemical properties and Brönsted acidity of imidazolium-based organic salts, which are similar to compounds containing sulfonyl groups, shed light on their potential applications in various chemical processes (Sardar et al., 2018).
Reaction Mechanisms
- Ring-Enlargement Protocols : Studies on ring-enlargement from sulfur heterocycles, involving compounds similar to 3-nitrothiophene and methanesulfonyl groups, provide insights into synthetic pathways for creating new pharmacologically active derivatives (Bianchi et al., 2009).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
[3-(4-nitropyrazol-1-yl)cyclobutyl] methanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O5S/c1-17(14,15)16-8-2-6(3-8)10-5-7(4-9-10)11(12)13/h4-6,8H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPHVWGAPMJZTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1CC(C1)N2C=C(C=N2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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